Ido-IN-5
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Overview
Description
NLG-1489, also known as IDO-IN-5, is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO). This enzyme plays a crucial role in the catabolism of tryptophan, leading to the production of kynurenine. By inhibiting IDO, NLG-1489 has shown potential in modulating immune responses and has been studied for its applications in cancer therapy and immunology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NLG-1489 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of NLG-1489 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product undergoes rigorous quality control to ensure it meets the required specifications for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
NLG-1489 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity. It can also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving NLG-1489 include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions involving NLG-1489 are derivatives with enhanced inhibitory activity against indoleamine 2,3-dioxygenase. These derivatives are often tested for their efficacy in various biological assays to determine their potential therapeutic applications .
Scientific Research Applications
NLG-1489 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase and its effects on tryptophan metabolism
Biology: Investigated for its role in modulating immune responses, particularly in the context of cancer and autoimmune diseases
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, where it can enhance the efficacy of other treatments by modulating the tumor microenvironment
Industry: Utilized in the development of new drugs targeting indoleamine 2,3-dioxygenase and related pathways
Mechanism of Action
NLG-1489 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase, an enzyme involved in the catabolism of tryptophan. By blocking this enzyme, NLG-1489 reduces the production of kynurenine, a metabolite that can suppress immune responses. This inhibition leads to enhanced immune activity, making it a promising candidate for cancer immunotherapy .
Comparison with Similar Compounds
Similar Compounds
Indoximod: Another indoleamine 2,3-dioxygenase inhibitor with similar inhibitory activity but different molecular structure
Navoximod: A potent inhibitor of indoleamine 2,3-dioxygenase with applications in cancer therapy
BMS-986242: An orally active inhibitor of indoleamine 2,3-dioxygenase with potential use in cancer treatment
Uniqueness of NLG-1489
NLG-1489 stands out due to its high potency and selectivity for indoleamine 2,3-dioxygenase. Its unique molecular structure allows for effective inhibition at lower concentrations compared to other similar compounds.
Properties
IUPAC Name |
4-[(1R)-2-[(5R)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACXVRLDHEXKY-LRBMDJJVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H](C[C@@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129668 |
Source
|
Record name | (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402837-79-9 |
Source
|
Record name | (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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